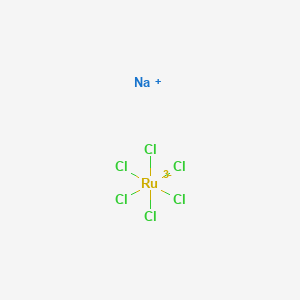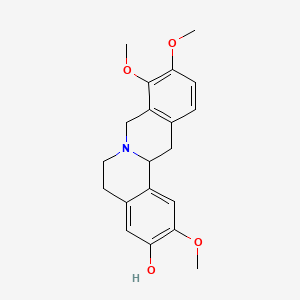
Corypalmine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Corypalmine is a natural product found in Berberis aquifolium, Guatteria discolor, and other organisms with data available.
科学的研究の応用
Pharmacokinetics and Bioanalysis : Abdallah et al. (2017) developed a sensitive and selective HPLC method for simultaneous quantification of levo-tetrahydropalmatine and its metabolites, including corypalmine, in rat plasma and brain tissues. This method is crucial for pharmacokinetic studies and potentially applicable to human samples (Abdallah et al., 2017).
Antifungal Properties : Maurya et al. (2008) found that this compound inhibited spore germination of various plant pathogenic and saprophytic fungi, demonstrating its potential as an antifungal agent (Maurya et al., 2008).
Pharmacokinetic Analysis in Mice : Wu et al. (2018) established a UPLC-MS/MS method for determining this compound in mouse blood, crucial for studying its pharmacokinetics and bioavailability following oral and intravenous administration (Wu et al., 2018).
Isolation and Characterization : Rodrigues et al. (2016) isolated and characterized this compound from the leaves of Annona leptopetala, contributing to the understanding of the chemical composition of this plant (Rodrigues et al., 2016).
Identification in Various Plants : Yang et al. (1993) identified this compound in Corydalis lutea, along with other alkaloids, enhancing our knowledge of the chemical constituents of this plant (Yang et al., 1993).
Comparison of Microbial and Mammalian Metabolisms : Li et al. (2006) compared microbial and mammalian metabolisms of L-tetrahydropalmatine, identifying this compound among the metabolites formed, which is important for understanding the metabolic pathways of this alkaloid (Li et al., 2006).
Exploration of Alzheimer's Disease Targets : Chlebek et al. (2016) investigated this compound's activity on Alzheimer's disease targets, revealing its potential therapeutic applications in memory dysfunctions (Chlebek et al., 2016).
Dopamine Receptor Affinities : Ma et al. (2008) studied this compound's binding affinities at the dopamine D1 receptor, contributing to the understanding of its neuropharmacological properties (Ma et al., 2008).
Chemical Constituents Identification : Liao Hui-pin (2014) identified this compound in Corydalis decumbens, adding to the knowledge of alkaloids in this species (Liao Hui-pin, 2014).
Screening for Dopamine Receptor Antagonists : Wu et al. (2018) used a CRE-luciferase reporter gene assay to identify this compound among other alkaloids from Corydalis yanhusuo as dopamine D1 receptor antagonists, supporting its traditional use in China for drug addiction and pain relief (Wu et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZTYDZHNTKPR-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-39-9 |
Source


|
| Record name | Corypalmine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORYPALMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

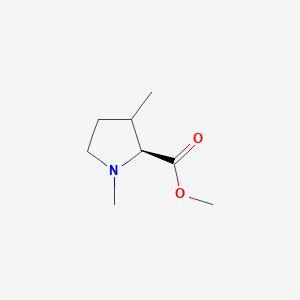
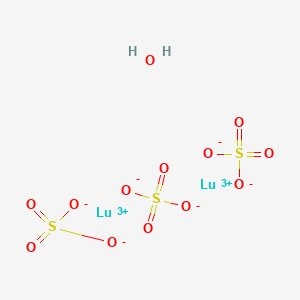
![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)
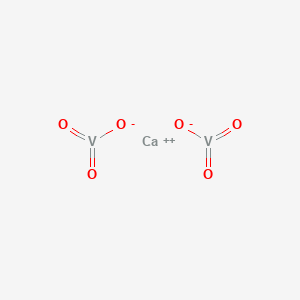
![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)
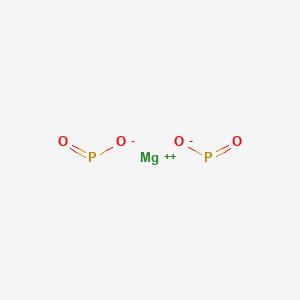
![1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE](/img/structure/B1143778.png)
![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)
